Aconitine crystalline

Toxicology Analytical Chemistry Pharmacology

Research requiring precise DDA quantification or sodium channel activation studies demands batch-to-batch toxicological consistency. Amorphous aconitine or analogs like mesaconitine introduce unacceptable variability. Aconitine crystalline (≥95% by HPLC) eliminates this risk. - **Analytical Standard:** ISO 23191:2020 compliant; validated for Fuzi, TCMs, and botanical matrices via HPLC/LC-MS/MS. - **Pharmacological Control:** 10.99 ng/mL Cmax, t1/2 1.41h (rat); superior neurotoxicity/mitophagy potency vs. mesaconitine/hypaconitine. - **ADME Probe:** CYP3A4 & P-gp substrate; validated for Caco-2/microsome studies.

Molecular Formula C34H47NO11
Molecular Weight 645.7 g/mol
CAS No. 1217495-65-2
Cat. No. B10771195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAconitine crystalline
CAS1217495-65-2
Molecular FormulaC34H47NO11
Molecular Weight645.7 g/mol
Structural Identifiers
SMILESCCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC
InChIInChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3/t19-,20-,21-,22-,23+,24+,25?,26+,27+,28-,29+,31+,32-,33?,34-/m1/s1
InChIKeyXFSBVAOIAHNAPC-WSORPINJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aconitine Crystalline (CAS 1217495-65-2): A Critical Reference Standard for Diterpenoid Alkaloid Research and Toxicological Analysis


Aconitine crystalline (CAS 1217495-65-2) is a highly purified, solid form of the C19-norditerpenoid alkaloid aconitine, primarily derived from Aconitum species . As the principal toxic and bioactive constituent of plants like monkshood (Aconitum napellus) and Fuzi (Aconitum carmichaelii), aconitine is a well-established potent activator of voltage-gated sodium channels (specifically binding to site 2 of the open state), leading to persistent depolarization in excitable tissues [1]. Its primary utility in scientific and industrial settings is as a certified analytical reference standard, a high-purity reagent for in vitro and in vivo pharmacological studies, and a critical positive control in toxicological and cardiotoxicity assays .

Why Generic Substitution of Aconitine Crystalline Fails: Quantified Differences in Toxicity, Solubility, and Analytical Reliability


Generic substitution of aconitine crystalline with alternative forms or closely related diterpenoid alkaloids is scientifically invalid due to profound, quantifiable differences in their toxicological and physicochemical profiles. The crystalline form of aconitine is documented to be significantly more toxic than its amorphous counterpart . Furthermore, within the class of diester-diterpenoid alkaloids (DDAs), aconitine demonstrates a distinct and higher potency in specific toxicological pathways compared to its closest structural analogs, mesaconitine and hypaconitine, particularly in triggering neurotoxicity and mitophagy [1]. Even among monoester hydrolysates like benzoylaconine, the toxicity of aconitine is orders of magnitude greater, a difference driven by specific ester moieties in its structure [2]. These variations preclude any assumption of interchangeability for applications requiring precise dosing, toxicity modeling, or analytical quantification.

Quantitative Evidence Guide: Verifiable Differentiation of Aconitine Crystalline (CAS 1217495-65-2) from Analogs and Alternatives


Aconitine Crystalline Exhibits Higher Acute Toxicity than Its Amorphous Form

The crystalline form of aconitine is demonstrably more toxic than its amorphous counterpart, making it the preferred standard for studies requiring precise and reproducible toxicity induction.

Toxicology Analytical Chemistry Pharmacology

Aconitine is a More Potent Inducer of Neurotoxic Mitophagy than Mesaconitine and Hypaconitine

In a direct comparative study, aconitine (AC) exhibited significantly greater regulatory effects on mitophagy and calcium homeostasis in both SH-SY5Y cells and a zebrafish model when compared to its close structural analogs, mesaconitine (MA) and hypaconitine (HA). [1]

Neurotoxicology Cell Biology Mechanism of Action

Aconitine Demonstrates Higher Intestinal Absorption Compared to Its Hydrolyzed Metabolites

Following oral administration in rats, aconitine (AC) achieves a significantly higher maximum plasma concentration (Cmax) than its hydrolyzed metabolites, benzoylaconine (BAC) and aconine (ACN), indicating superior absorption. [1]

Pharmacokinetics ADME Drug Metabolism

Aconitine Crystalline Offers Superior Solubility in Ethanol Compared to Water for Precise Solution Preparation

The crystalline form of aconitine exhibits starkly different solubility in two common laboratory solvents, a critical parameter for accurate solution preparation and experimental design.

Analytical Chemistry Formulation Solubility

Optimal Research and Industrial Application Scenarios for Aconitine Crystalline (CAS 1217495-65-2)


Analytical Method Development and Quality Control of Aconitum Herbal Products

As an analytical standard with a defined purity of ≥95% (HPLC), aconitine crystalline is the ideal reference material for developing and validating quantitative methods like HPLC and LC-MS/MS for the detection of toxic DDAs in botanical raw materials, processed herbs (e.g., Fuzi), and proprietary Traditional Chinese Medicine formulations. Its use is mandated by international standards like ISO 23191:2020 for determining Aconitum alkaloids. [1]

Establishing Positive Control Models for Cardiotoxicity and Neurotoxicity Assays

Due to its status as the most toxic DDA and its potent, well-characterized mechanism of activating voltage-gated sodium channels, aconitine crystalline is the gold-standard positive control for inducing and studying arrhythmia, neurotoxicity, and specific cellular processes like mitophagy. Studies confirm its superior potency in these pathways compared to analogs like mesaconitine and hypaconitine, ensuring robust and reproducible experimental outcomes. [2]

In Vitro Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

Given its documented absorption profile and metabolic liability (CYP3A4 substrate, P-gp substrate), aconitine crystalline serves as a critical probe substrate in in vitro ADME studies using Caco-2 cell monolayers and human liver microsomes. Its distinct pharmacokinetic parameters, such as a Cmax of 10.99 ng/mL and a t1/2 of 1.41 h in rats, provide a clear benchmark for investigating the impact of co-administered drugs or genetic polymorphisms on the disposition of toxic alkaloids. [3]

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